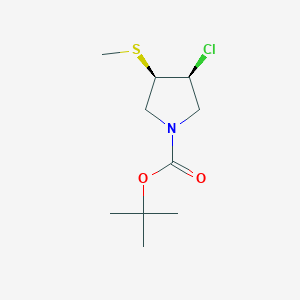
Tert-butyl (3S,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3S,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate is a compound that is likely to be of interest in the field of organic chemistry due to its structural features, which include a pyrrolidine ring, a tert-butyl ester group, and both chloro and methylsulfanyl substituents. While the provided papers do not directly discuss this compound, they do provide insights into related chemistry that can be useful for understanding its properties and potential reactions.
Synthesis Analysis
The synthesis of related compounds often involves the use of tert-butyl groups for protection during the reaction sequences. For example, tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates were used in kinetic resolutions to afford differentially protected cispentacin derivatives . Similarly, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate was synthesized from L-cystine, involving steps such as acetonization and Boc protection . These methods suggest that the tert-butyl group is a common protecting group in the synthesis of complex organic molecules, which could be applicable in the synthesis of tert-butyl (3S,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of tert-butyl (3S,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate would be expected to have stereocenters at the 3rd and 4th positions of the pyrrolidine ring, as indicated by the (3S,4R) notation. The presence of a tert-butyl group would provide steric bulk, potentially influencing the reactivity and selectivity of the compound in chemical reactions. The methylsulfanyl group could also have implications for the compound's reactivity, particularly in nucleophilic substitutions .
Chemical Reactions Analysis
The tert-butyl group is known to be a good leaving group in nucleophilic substitution reactions, as seen in the amine exchange reactions of 3-tert-butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide with amino acids . This suggests that the tert-butyl group in tert-butyl (3S,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate could also be displaced in similar reactions. Additionally, the presence of a methylsulfanyl group could participate in reactions such as nucleophilic substitutions or serve as a directing group in metal-catalyzed transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl (3S,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate would likely be influenced by its functional groups. The tert-butyl group is known to impart volatility to silylated derivatives of carboxylic acids, as seen in gas-liquid chromatography analyses . The chloro and methylsulfanyl substituents would contribute to the compound's polarity and could affect its solubility in organic solvents. The stereochemistry of the compound would also be expected to influence its physical properties, such as melting point and optical rotation.
科学的研究の応用
Asymmetric Synthesis of Amines
Tert-butyl (3S,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate is utilized in the asymmetric synthesis of amines, a process fundamental to producing enantiomerically enriched compounds. This application is critical in developing pharmaceuticals and other bioactive molecules. The method involves the condensation of tert-butanesulfinamide with aldehydes and ketones, providing tert-butanesulfinyl imines in high yields. These imines serve as versatile intermediates, facilitating the addition of various nucleophiles and leading to a wide range of highly enantioenriched amines, including α-branched and α,α-dibranched amines, α- and β-amino acids, and 1,2- and 1,3-amino alcohols (Ellman, Owens, & Tang, 2002).
Catalytic Reactions
Another significant application is in catalytic reactions, where tert-butyl (3S,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate acts as a source or catalyst in various organic transformations. For instance, its derivatives have been employed in palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water. This process leads to the formation of polysubstituted aminopyrroles and bicyclic analogues, demonstrating the compound's versatility in facilitating complex organic reactions (Qiu, Wang, & Zhu, 2017).
Chiral Auxiliary and Ligand Synthesis
Tert-butyl (3S,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate is also pivotal in synthesizing chiral auxiliaries and ligands for asymmetric synthesis. These auxiliaries and ligands are crucial for achieving high enantioselectivity in chemical reactions, further underlining the compound's importance in synthetic organic chemistry. For example, derivatives of this compound have been used as chiral auxiliaries in dipeptide synthesis, demonstrating its utility in constructing complex organic molecules with precise stereochemical control (Studer, Hintermann, & Seebach, 1995).
特性
IUPAC Name |
tert-butyl (3S,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2S/c1-10(2,3)14-9(13)12-5-7(11)8(6-12)15-4/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKBZINDMBNOFY-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3S,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

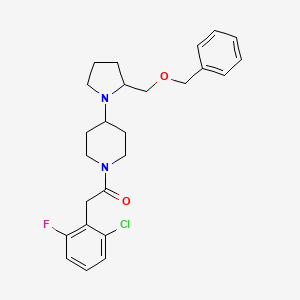
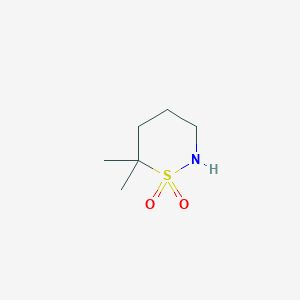
![Tert-butyl 8-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2528474.png)
![[2,3'-Bipyridine]-4-carboxamide](/img/structure/B2528475.png)
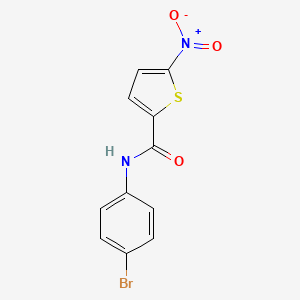
![3-{[(2-aminophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2528477.png)
![(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2528479.png)
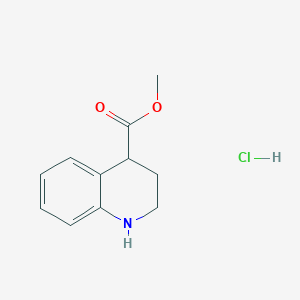
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2528483.png)
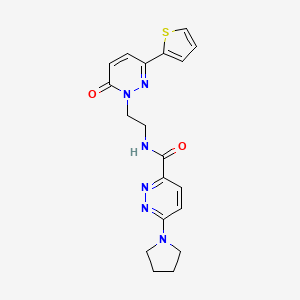
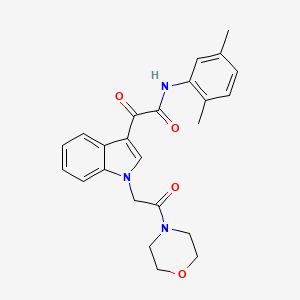
![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2528488.png)
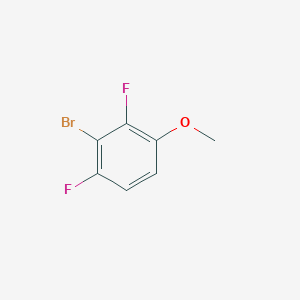
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2528492.png)